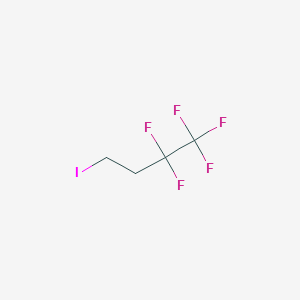

1,1,1,2,2-Pentafluoro-4-iodobutane

Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

Fluorinated organic compounds have become indispensable in various scientific and industrial fields, from pharmaceuticals and agrochemicals to advanced materials. Their unique properties, largely dictated by the inclusion of fluorine atoms, set them apart from their non-fluorinated counterparts.

Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into an organic molecule dramatically alters its physical and chemical characteristics. Fluorine is the most electronegative element, and its presence can significantly influence a molecule's electron distribution, pKa, dipole moment, and chemical reactivity. nih.govtandfonline.com The carbon-fluorine (C-F) bond is the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. nih.govwikipedia.org

Key modulations of molecular properties by fluorine include:

Enhanced Stability: The strength of the C-F bond imparts exceptional metabolic and chemical stability, which is highly desirable in pharmaceuticals and industrial materials. consensus.appalfa-chemistry.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes—a crucial factor in drug design. nih.govconsensus.app

Conformational Changes: The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, yet its electronic effects can alter molecular conformation, influencing how a molecule interacts with biological targets. tandfonline.comconsensus.app

Blocking Metabolic Oxidation: Fluorine atoms can be strategically placed to block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the in-vivo half-life of a drug. nih.gov

These properties have led to the widespread use of fluorinated compounds in various applications. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antifungal fluconazole. alfa-chemistry.com In materials science, fluoropolymers like Teflon (polytetrafluoroethylene) are known for their non-stick properties and high thermal stability. rsc.orgnumberanalytics.com

Strategic Importance of Perfluoroalkyl Iodides as Synthetic Intermediates

Perfluoroalkyl iodides (RFI) are a class of organofluorine compounds that serve as crucial building blocks in organic synthesis. ontosight.ai They are characterized by a perfluorinated alkyl chain attached to an iodine atom. The iodine atom, being a good leaving group, provides a reactive site for a variety of chemical transformations, making these compounds versatile intermediates for introducing perfluoroalkyl chains into other molecules. chemimpex.com

The synthetic utility of perfluoroalkyl iodides stems from their ability to participate in numerous reactions, including:

Radical Reactions: Perfluoroalkyl iodides can be activated by light or radical initiators to generate perfluoroalkyl radicals. These radicals can then be added across double or triple bonds to create more complex fluorinated molecules. nih.govresearchgate.net

Coupling Reactions: They are used in various cross-coupling reactions, often catalyzed by transition metals, to form carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution: The iodide can be displaced by nucleophiles, allowing for the direct introduction of the perfluoroalkyl group.

These synthetic routes are instrumental in the production of a wide range of valuable materials. ontosight.ai Perfluoroalkyl iodides are key precursors for manufacturing fluorinated surfactants, which are used in fire-fighting foams, as well as for creating hydrophobic and oleophobic coatings for textiles and paper. ontosight.aigoogle.comguidechem.com They also find applications in the synthesis of specialty lubricants and polymers. ontosight.ai

Research Trajectories of 1,1,1,2,2-Pentafluoro-4-iodobutane

Historical Context of Fluoroalkane Research

The history of organofluorine chemistry began before the isolation of elemental fluorine itself. nih.gov In the late 18th century, hydrofluoric acid was discovered, and by the early 19th century, it was understood that fluorine was a bound element within compounds. wikipedia.org However, the extreme reactivity and toxicity of fluorine and its reagents hampered early research. ag.state.mn.usresearchgate.net

A significant breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine through electrolysis. wikipedia.org Despite this, progress remained slow for several decades. The industrial phase of fluoroalkane chemistry was catalyzed in the 1920s and 1930s by the burgeoning refrigeration industry. ag.state.mn.us In 1928, researchers at General Motors sought inert and non-toxic refrigerants, leading to the development of chlorofluorocarbons (CFCs) like Freon. nih.govwikipedia.org This marked the beginning of large-scale commercial production of organofluorine compounds by companies like DuPont. wikipedia.org

The Second World War further accelerated research into fluorocarbons, particularly for their use in the Manhattan Project to produce uranium hexafluoride for isotope separation. rsc.org This era also saw the discovery of polytetrafluoroethylene (PTFE), or Teflon, in 1938 by a DuPont chemist, which opened up a vast new field of fluoropolymer applications. nih.gov These historical developments laid the foundation for the synthesis and investigation of a wide array of fluoroalkanes, including more specialized compounds like this compound.

Current Research Landscape and Emerging Applications

This compound is a specialized fluorinated compound that serves as a valuable reactant and building block in modern chemical synthesis. chemimpex.comalfa-chemistry.com Its structure, featuring a pentafluoroethyl group and a reactive carbon-iodine bond, makes it a useful intermediate for creating more complex fluorinated molecules. chemimpex.com

Current research involving this compound is focused on several key areas:

Synthesis of Fluorinated Compounds: It is a key reactant in the synthesis of various fluorinated organic molecules that are important in the pharmaceutical and agrochemical industries. chemimpex.com

Ionic Liquids: The compound is used in the synthesis of fluorous imidazolium (B1220033) chloride ionic liquids, which have shown the ability to dissolve cellulose. alfa-chemistry.comchemicalbook.com

Perfluoroalkylation Reactions: Recent studies have shown that perfluoroalkyl iodides, in general, can be activated by simple inorganic bases to participate in reactions like C(sp3)–H amidation and the perfluoroalkylation of electron-rich π bonds under mild conditions. nih.gov This opens up new, more efficient synthetic pathways.

Advanced Materials: The high degree of fluorination in this compound imparts exceptional thermal stability and chemical resistance, making it a candidate for developing advanced materials and specialty coatings for industries such as aerospace and automotive. chemimpex.com It is also being explored for its potential in high-performance insulating materials for electronics. chemimpex.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 40723-80-6 thsci.com |

| Molecular Formula | C4H4F5I thsci.com |

| Molecular Weight | 273.97 g/mol nih.gov |

| Boiling Point | 100-101 °C chemicalbook.com |

| Density | 1.936 g/mL at 20 °C chemicalbook.com |

| IUPAC Name | This compound alfa-chemistry.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXVPFPTMXFUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068250 | |

| Record name | 2:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40723-80-6, 68390-32-9 | |

| Record name | 1,1,1,2,2-Pentafluoro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40723-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2-Pentafluoro-4-iodobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040723806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl iodides, C4-18, gamma-omega-perfluoro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,2,2-pentafluoro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-pentafluoro-4-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2-PENTAFLUORO-4-IODOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0N2JQF4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1,1,2,2 Pentafluoro 4 Iodobutane

The synthesis of 1,1,1,2,2-pentafluoro-4-iodobutane, a key intermediate in the production of fluorotelomer-based products, is achieved through several advanced methodologies. chemicalbook.comresearchgate.net These methods are primarily centered around radical reactions, leveraging the reactivity of fluorinated precursors.

Reactivity and Reaction Mechanisms of 1,1,1,2,2 Pentafluoro 4 Iodobutane

Radical Chemistry of Perfluoroalkyl Iodides

The presence of the iodine atom in 1,1,1,2,2-pentafluoro-4-iodobutane makes it a precursor for the generation of perfluoroalkyl radicals, which are key intermediates in a variety of synthetic methodologies.

Generation and Reactivity of Perfluoroalkyl Radicals

Perfluoroalkyl radicals, such as the 1,1,1,2,2-pentafluorobutyl radical, are typically generated from their corresponding perfluoroalkyl iodides through the homolytic cleavage of the carbon-iodine (C-I) bond. mit.edumdpi.com This process can be initiated by various means, including thermal decomposition of radical initiators or photolysis. researchgate.netresearchgate.net The resulting perfluoroalkyl radicals are highly reactive species that readily participate in a range of chemical reactions. mdpi.com

The reactivity of these radicals is influenced by the strong electron-withdrawing nature of the fluorine atoms, which imparts unique characteristics to their chemical behavior. They are key intermediates in addition reactions and can be used to introduce perfluoroalkyl moieties into organic molecules.

Addition Reactions to Unsaturated Substrates (Alkenes, Alkynes)

Perfluoroalkyl radicals generated from precursors like this compound readily undergo addition reactions with unsaturated substrates such as alkenes and alkynes. semanticscholar.org This process, known as radical perfluoroalkylation, is a powerful tool for the synthesis of fluorinated compounds.

The general mechanism involves the addition of the perfluoroalkyl radical to the carbon-carbon double or triple bond, forming a new carbon-centered radical. This new radical can then abstract an iodine atom from another molecule of the perfluoroalkyl iodide, propagating the radical chain and yielding the final addition product. semanticscholar.org The regiochemistry of the addition to unsymmetrical alkenes and alkynes is influenced by the stability of the resulting radical intermediate. While alkynes are generally less reactive than alkenes in electrophilic additions, they are also susceptible to radical additions. unirioja.esyoutube.com

A study on the perfluoroalkylation of various alkenes and alkynes demonstrated the utility of this methodology. The reactions of 1-dodecene, 1-octene, phenylacetylene, and 1-hexyne (B1330390) with nonafluoroiodobutane were successfully carried out. semanticscholar.org

Functionalization of Carbon Nanomaterials via Radical Addition

The radical chemistry of perfluoroalkyl iodides has been extended to the functionalization of carbon nanomaterials, such as single-walled carbon nanotubes (SWCNTs) and graphene. researchgate.netresearchgate.net This process enhances the properties of these materials, for instance, by improving their dispersibility in certain solvents. researchgate.net

The functionalization is achieved by generating perfluoroalkyl radicals in the presence of the carbon nanomaterial. These radicals then add to the surface of the nanotubes or graphene sheets, forming covalent bonds. researchgate.net This method offers a direct way to modify the surface chemistry of these materials, opening up possibilities for their application in various fields, including biomedical applications. researchgate.netmdpi.comdntb.gov.ua

Role of Radical Initiators and Reaction Conditions

The generation of perfluoroalkyl radicals from this compound is often facilitated by the use of radical initiators. These are compounds that decompose under specific conditions, such as heat or light, to produce radicals that can initiate a chain reaction. A common thermal initiator used for this purpose is 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN). semanticscholar.org The choice of initiator and reaction conditions, including temperature and solvent, is crucial for controlling the rate and efficiency of the radical reaction. sigmaaldrich.com

For instance, the thermal initiation of the addition of nonafluoroiodobutane to alkenes and alkynes has been successfully performed in water at 70 °C using ACCN as the initiator. semanticscholar.org The decomposition rate of the initiator is a key parameter, and it is often characterized by its half-life at a specific temperature. sigmaaldrich.com

Mechanistic Investigations of Carbon-Iodine Bond Activation

Understanding the mechanism by which the carbon-iodine bond is activated is fundamental to controlling the reactivity of this compound.

Homolytic Cleavage of the C-I Bond

The primary pathway for the activation of the C-I bond in perfluoroalkyl iodides under radical conditions is homolytic cleavage. mit.edumdpi.com This process involves the symmetrical breaking of the C-I bond, where one electron from the bonding pair goes to the carbon atom and the other to the iodine atom, resulting in the formation of a perfluoroalkyl radical and an iodine radical.

Recent studies have explored the use of visible light to induce the homolytic cleavage of the C-I bond in perfluoroalkyl iodides, mediated by phosphines. mdpi.com Mechanistic investigations suggest the formation of an electron-donor-acceptor (EDA) complex between the perfluoroalkyl iodide and the phosphine. mdpi.com Absorption of visible light by this complex leads to homolytic bond cleavage and the initiation of a radical chain reaction. mdpi.com The photodissociation dynamics of iodoform (B1672029) (CHI3), a related polyhalogenated methane, have also been studied in detail, providing insights into the C-I bond cleavage and subsequent radical recombination pathways. nih.gov

Influence of Lewis Bases and Anions on C-I Bond Activation

The activation of the carbon-iodine (C-I) bond in this compound is significantly influenced by the presence of Lewis bases and anions. The highly electron-withdrawing nature of the pentafluoroethyl group induces a positive region, or σ-hole, on the iodine atom, making it susceptible to interaction with electron-rich species. This interaction, a form of halogen bonding, can lead to the activation and subsequent cleavage of the C-I bond.

Research has shown that strong Lewis bases, such as sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH), can activate perfluoroalkyl iodides without the need for photo- or transition-metal catalysts. nih.gov This activation proceeds through the formation of a halogen bonding complex between the perfluoroalkyl iodide and the base. This complex formation weakens the C-I bond, facilitating its homolytic cleavage to generate a perfluoroalkyl radical and an iodine radical under mild conditions. nih.gov The general mechanism can be depicted as follows:

Rf-I + B- ⇌ [Rf-I---B]- → Rf• + I• + B-

Where Rf represents the perfluoroalkyl group and B- is the anionic Lewis base.

The strength of the Lewis base plays a crucial role in the efficiency of this activation. Stronger bases lead to a more pronounced halogen bond and a greater propensity for C-I bond homolysis. nih.gov This method of activation opens avenues for various synthetic transformations initiated by the resulting perfluoroalkyl radical.

Theoretical Studies of Halogen Bonding Interactions

Theoretical and computational studies have provided significant insights into the nature of halogen bonding interactions involving perfluoroalkyl iodides like this compound. These studies confirm the existence of an electropositive σ-hole on the iodine atom, which is a key feature driving these non-covalent interactions. The strength and directionality of the halogen bond are influenced by both the properties of the perfluoroalkyl iodide (the halogen bond donor) and the Lewis base (the halogen bond acceptor).

Computational investigations on similar systems, such as the interaction between iodo-perfluoroalkanes and pyridine, have been conducted using methods like Møller–Plesset second-order perturbation theory (MP2) and density functional theory (DFT). patsnap.comnih.gov These studies quantify the interaction energies and analyze the geometric parameters of the resulting halogen-bonded complexes. For instance, the interaction of the lone pair of electrons from a Lewis base with the σ-hole on the iodine atom leads to a characteristic geometry, often with the C-I---N (or other heteroatom) angle close to 180°.

Molecular electrostatic potential (MEP) maps are a valuable tool in these theoretical studies, visualizing the electron distribution and highlighting the positive potential of the σ-hole on the iodine atom. nih.gov Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can be employed to characterize the nature and strength of the halogen bond, providing details on electron density distribution and orbital interactions. nih.gov These theoretical models are crucial for understanding the fundamental principles that govern the reactivity of this compound in the presence of Lewis bases and for designing new reactions based on this interaction.

Nucleophilic and Electrophilic Reactivity Profiles

This compound as a Building Block in Organic Synthesis

This compound serves as a valuable building block for the introduction of the 3,3,4,4,4-pentafluorobutyl group into organic molecules. This moiety can impart unique properties to the final products, such as high thermal stability, chemical resistance, and specific solubility characteristics (fluorous properties). researchgate.netnih.gov

Its utility has been demonstrated in several areas of organic synthesis:

Synthesis of Fluorinated Ionic Liquids: The compound is a key reactant in the synthesis of fluorous imidazolium (B1220033) chloride ionic liquids. rsc.org These ionic liquids possess the ability to dissolve materials like cellulose.

Preparation of Specialty Polymers and Coatings: The pentafluoroalkyl group enhances chemical resistance and thermal stability, making this compound a useful monomer or intermediate in the formulation of specialty coatings and polymers for demanding applications in the aerospace and automotive industries. researchgate.net It has also been investigated in the telomerization of polyvinylidene fluoride. nih.gov

Development of Fluorinated Surfactants: The combination of a hydrophilic head and a hydrophobic/lipophobic fluorinated tail allows for its use in creating fluorinated surfactants. These surfactants can improve surface activity and stability in harsh chemical environments. researchgate.net

Synthesis of Heterocyclic Compounds: Perfluoroalkyl iodides, in general, are used in radical cascade reactions to construct complex heterocyclic structures. For example, they participate in atom transfer radical addition (ATRA) with ortho-diisocyanoarenes to form functionalized quinoxalines. researchgate.net

Table 1: Applications of this compound in Synthesis

| Application Area | Resulting Product/Material | Key Property Conferred by Pentafluorobutyl Group |

| Ionic Liquids | Fluorous Imidazolium Chlorides | Enhanced solubility for specific polymers (e.g., cellulose) |

| Polymers & Coatings | Specialty Polymers | High thermal stability and chemical resistance |

| Surfactants | Fluorinated Surfactants | Improved surface activity and stability |

| Heterocycles | Functionalized Quinoxalines | Introduction of a perfluoroalkyl moiety |

Transformations Involving the Iodide Moiety

The iodide moiety in this compound is the primary site of its reactivity, enabling a variety of chemical transformations. The C-I bond is relatively weak and can be cleaved under different conditions to generate reactive intermediates.

Radical Reactions: A major pathway for the transformation of the iodide group is through radical intermediates. As discussed in section 3.2.2, interaction with Lewis bases can induce homolytic cleavage of the C-I bond to form a pentafluorobutyl radical. nih.gov This radical can then engage in a range of reactions:

Addition to Unsaturated Bonds: The generated perfluoroalkyl radical can add to alkenes and alkynes. For instance, the zinc and trifluoroacetic acid-initiated radical addition to terminal alkynes yields (E)-perfluoroalkyl vinyl iodides with high regio- and stereoselectivity. Similarly, it can add to enamines, ultimately yielding α-perfluoroalkyl ketones.

C-H Functionalization: The perfluoroalkyl radical can act as a hydrogen atom abstractor, initiating C-H functionalization reactions. This has been demonstrated in the α-sp3 C-H amidation of ethers and benzylic hydrocarbons. nih.gov

Iodination Reactions: The iodine radical formed alongside the perfluoroalkyl radical can participate in reactions such as the C-H iodination of heteroaryl compounds. nih.gov

Nucleophilic Substitution: While less common for perfluoroalkyl iodides compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the perfluoroalkyl group, nucleophilic substitution at the carbon bearing the iodine can occur under specific conditions. The reactivity in SN2 reactions is generally lower than for non-fluorinated alkyl iodides.

Tandem and Cascade Reactions Incorporating this compound

The ability of this compound to generate radical intermediates makes it a suitable component for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer an efficient route to complex molecules from simple precursors.

A notable example is the radical cascade reaction initiated by the addition of a perfluoroalkyl radical to a suitable acceptor. Perfluoroalkyl iodides can participate in atom transfer radical addition (ATRA) followed by cyclization. For example, a general method involves the reaction of perfluoroalkyl iodides with ortho-diisocyanoarenes. researchgate.net This process, which can be initiated by visible light or a radical initiator like AIBN, involves the following sequence:

Generation of the perfluoroalkyl radical (Rf•).

Addition of the radical to one of the isocyanide groups.

Intramolecular cyclization of the resulting imidoyl radical onto the second isocyanide group.

Further reaction to form a stable quinoxaline (B1680401) ring system, incorporating both the perfluoroalkyl group and the iodine atom into the final product.

This cascade reaction constructs the quinoxaline core and installs the perfluoroalkyl group in a single step, demonstrating the synthetic power of such sequences.

Another strategy involves the visible-light-induced radical perfluoroalkylation and tandem cyclization of unactivated alkenes. nih.gov In this type of reaction, a perfluoroalkyl radical generated from a perfluoroalkyl iodide adds to an unactivated olefin within a molecule that also contains a hydrazone or similar functional group. The resulting radical intermediate then undergoes an intramolecular cyclization to form various perfluoroalkylated heterocyclic derivatives, such as pyrazoles and pyridazines. nih.gov These methods provide efficient, metal-free pathways to complex, fluorine-containing heterocyclic compounds under mild conditions.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,1,1,2,2-pentafluoro-4-iodobutane, providing detailed information about the hydrogen, fluorine, and carbon atoms within the molecule.

¹H and ¹⁹F NMR for Structural Elucidation

The structure of this compound (CF₃CF₂CH₂CH₂I) contains two distinct sets of non-equivalent protons and two distinct sets of non-equivalent fluorine atoms, leading to predictable patterns in ¹H and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two methylene (B1212753) (CH₂) groups.

The CH₂ group adjacent to the iodine atom (C-4) is expected to appear as a triplet due to coupling with the neighboring CH₂ group.

The CH₂ group adjacent to the fluorinated ethyl group (C-3) will also appear as a triplet due to coupling with the C-4 protons. The coupling with the fluorine atoms on C-2 would further split this signal into a triplet of triplets.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical technique for its characterization. cas.cn The spectrum provides information on the chemical environment of the fluorine atoms. chemicalbook.com

The -CF₃ group (C-1) is expected to produce a signal split into a triplet by the adjacent -CF₂- group.

The -CF₂- group (C-2) signal is expected to be split into a quartet by the neighboring -CF₃ group.

The integration of these signals in both ¹H and ¹⁹F NMR spectra confirms the ratio of protons and fluorine atoms in the molecule, respectively, which is essential for structural verification.

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Splitting Pattern |

| ¹H | -CH₂-I | ~3.3 | Triplet (t) |

| ¹H | -CF₂-CH₂- | ~2.7 | Triplet of triplets (tt) |

| ¹⁹F | -CF₃ | ~-81 | Triplet (t) |

| ¹⁹F | -CF₂- | ~-115 | Quartet (q) |

| Note: Chemical shifts are estimations based on related structures and are relative to a standard (TMS for ¹H, CFCl₃ for ¹⁹F). Actual values may vary based on solvent and experimental conditions. |

¹³C NMR for Carbon Framework Analysis

¹³C NMR spectroscopy is used to analyze the carbon backbone of the molecule. For this compound, four distinct signals are expected, one for each carbon atom in the chain. The chemical shifts are significantly influenced by the attached electronegative atoms (fluorine and iodine). keyorganics.net

C-1 (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.

C-2 (-CF₂-): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

C-3 (-CH₂-): This carbon signal will be influenced by the adjacent fluorinated group and the other methylene group.

C-4 (-CH₂I): This carbon is directly bonded to iodine, which will shift its resonance to a characteristic region, typically at a lower field compared to a standard alkane carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Position | Predicted Chemical Shift (δ) ppm | Predicted ¹³C-¹⁹F Splitting |

| C-1 | -C F₃ | ~118 | Quartet (q) |

| C-2 | -C F₂- | ~110 | Triplet (t) |

| C-3 | -CH₂- | ~35 | Triplet (t, from ²JCF) |

| C-4 | -CH₂I | ~5 | Singlet (or very small t) |

| Note: Chemical shifts are estimations. The large C-F coupling constants are a key feature in the ¹³C NMR of fluorinated compounds. |

Advanced NMR Techniques for Mechanistic Studies

For more complex structural problems or for studying reaction mechanisms involving this compound, advanced 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two methylene proton signals, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of the C-3 and C-4 signals in the ¹³C spectrum to their corresponding proton signals.

¹⁹F-¹H HETCOR (Heteronuclear Correlation): This 2D technique can show correlations between fluorine and proton nuclei, which is particularly useful for assigning signals and understanding through-space interactions in fluorinated molecules.

These advanced methods are crucial when this compound is used as a reactant or building block, allowing researchers to track its transformation and elucidate the structure of new, more complex products. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pattern of a compound. The molecular formula of this compound is C₄H₄F₅I, giving it a molecular weight of approximately 273.97 g/mol . alfa-chemistry.comnih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 274. The fragmentation pattern provides structural information based on the stability of the resulting ions.

Key expected fragments include:

Loss of Iodine: The C-I bond is the weakest bond, and its cleavage results in a prominent peak at m/z 147, corresponding to the [C₄H₄F₅]⁺ fragment.

Loss of the Iodoethyl Group: Cleavage of the C2-C3 bond can lead to the loss of a ·CH₂CH₂I radical, resulting in the [CF₃CF₂]⁺ ion at m/z 119.

Alpha-Cleavage: Fragmentation can also produce an ion from the loss of the pentafluoroethyl radical, giving a [CH₂CH₂I]⁺ fragment at m/z 155.

Iodine Ion: A peak at m/z 127 corresponding to the iodine cation [I]⁺ is also expected.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 274 | Molecular Ion | [C₄H₄F₅I]⁺ |

| 147 | Loss of ·I | [C₄H₄F₅]⁺ |

| 127 | Iodine Cation | [I]⁺ |

| 119 | Pentafluoroethyl Cation | [C₂F₅]⁺ |

| Note: The relative abundance of these fragments provides a characteristic fingerprint for the molecule. |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is the standard method for determining the purity of volatile compounds like this compound. Commercial suppliers routinely use GC to ensure the quality of the material, often reporting purities greater than 98.0%. tcichemicals.comtcichemicals.com In a GC analysis, the compound is vaporized and passed through a column. The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and purification of individual components from a mixture. nih.govnih.gov In the context of this compound, which is available commercially at purities of 98% or higher, HPLC serves as a critical tool for quality control and for the purification of research quantities. tcichemicals.com The technique separates compounds based on their differential interactions between a stationary phase (the column) and a mobile phase (the solvent). idtdna.comharvardapparatus.com

For a semi-volatile and hydrophobic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. harvardapparatus.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The highly fluorinated tail of this compound imparts significant hydrophobicity, leading to a strong retention on a C18 column. Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity of the mobile phase and causes the compound to move from the stationary phase into the mobile phase, eventually eluting from the column. The retention time—the time it takes for the analyte to pass through the column—is a characteristic parameter used for its identification under specific chromatographic conditions. rsc.orgmdpi.com

A typical HPLC setup for the analysis of this compound would involve a C18 column and a gradient of water and acetonitrile, with detection commonly performed using a UV detector, as the carbon-iodine bond exhibits some UV absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value/Type | Description |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar stationary phase for retaining hydrophobic compounds. |

| Mobile Phase A | Water (H₂O) | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (ACN) | The organic modifier used to elute the compound. |

| Gradient | 50% to 95% ACN over 20 min | Gradually increases solvent strength to elute the analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV at 254 nm | The C-I bond allows for detection by UV absorbance. |

This table presents a hypothetical but typical set of parameters for the analysis of a hydrophobic, iodinated compound like this compound. Actual retention times would need to be determined experimentally.

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides powerful, non-experimental tools to investigate molecular properties at the atomic level. For a molecule like this compound, these methods can elucidate its three-dimensional structure, electronic properties, and dynamic behavior, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comcore.ac.uk It has become a primary tool in computational chemistry for calculating properties like molecular geometries, energies, and reaction mechanisms with a favorable balance of accuracy and computational cost. researchgate.net

For this compound, DFT calculations can provide fundamental insights into its electronic characteristics and reactivity. Key areas of investigation include:

Electronic Structure and Properties: DFT can be used to calculate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These calculations help in understanding the molecule's polarity, the nature of its chemical bonds (especially the relatively weak C-I bond), and sites susceptible to nucleophilic or electrophilic attack. The perfluorinated chain significantly withdraws electron density, which influences the reactivity of the adjacent methylene groups and the carbon-iodine bond. nih.govresearchgate.net

Reaction Pathways: A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. nsf.gov For this compound, this is particularly relevant for studying reactions involving the cleavage of the C-I bond, a common pathway in its synthetic applications. DFT can be used to calculate the activation energies for bond dissociation, locate transition state structures, and determine the thermodynamics of reaction pathways, such as those involved in radical reactions or nucleophilic substitutions at the iodinated carbon. rsc.org

Conformational Analysis: DFT is also employed to determine the relative energies of different spatial arrangements (conformers) of the molecule. nih.gov Studies on related perfluoroalkanes have shown that, unlike their hydrocarbon analogs, these molecules often adopt a helical conformation along the carbon backbone due to steric repulsion between the fluorine atoms. nsf.govnih.gov DFT calculations can confirm if this helical structure is the most stable conformation for this compound and quantify the energy barriers between different conformers.

Table 2: Representative Parameters for DFT Calculations on this compound

| Parameter | Selection | Rationale |

| Functional | B3LYP | A widely used hybrid functional that provides a good balance of accuracy for geometries and energies of organic molecules. |

| Basis Set | 6-311+G(d,p) | A triple-zeta basis set with polarization and diffuse functions, suitable for accurately describing the electron distribution in molecules with heteroatoms and potential for weak interactions. |

| Solvation Model | PCM (Polarizable Continuum Model) | Can be used to simulate the effects of a solvent on the molecule's properties and reactivity. |

| Calculation Type | Geometry Optimization | To find the lowest energy (most stable) structure of the molecule. |

| Calculation Type | Frequency Analysis | To confirm that the optimized structure is a true minimum and to calculate thermodynamic properties. |

| Calculation Type | Transition State Search | To identify the energy barrier and mechanism of a specific reaction pathway. |

This table outlines a common level of theory for DFT studies on fluorinated organic molecules. The specific choice of functional and basis set can be adapted depending on the property of interest.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. uchicago.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govosti.gov While no specific MD studies on this compound are publicly available, the methodology can be described based on simulations of similar fluorinated molecules like 1,1,1,2-tetrafluoroethane (B8821072) and 1,1,1,3,3-pentafluorobutane. nih.govresearchgate.netresearchgate.net

Key applications of MD for this compound would include:

Conformational Dynamics: MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in the gas phase or in a solvent). This allows for the study of the flexibility of the butyl chain, the rotational barriers around the C-C bonds, and the persistence of the helical structure suggested by DFT calculations. The simulation can reveal how frequently the molecule transitions between different conformational states and the timescales of these changes.

Intermolecular Interactions: In a condensed phase (liquid or solution), MD simulations can characterize the non-covalent interactions between molecules. This includes analyzing the radial distribution functions to understand how molecules pack together and identifying specific interactions, such as dipole-dipole forces and weaker halogen bonding involving the iodine atom. Understanding these interactions is crucial for predicting bulk properties like density, viscosity, and miscibility with other solvents.

An MD simulation requires a "force field," which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. For fluorinated alkanes, force fields like OPLS (Optimized Potentials for Liquid Simulations) or specialized variants are often employed. nih.gov

Table 3: Typical Setup for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Type | Description |

| Force Field | OPLS-AA / Custom Parametrization | Defines the potential energy functions and parameters for all atoms and bonds. Custom parameters for the iodo-fluoroalkane moiety may be required. |

| System Size | ~512 molecules in a periodic box | A representative number of molecules to simulate bulk liquid behavior. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant, allowing the system volume (density) to equilibrate. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for simulating liquid properties. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 50-100 nanoseconds | Sufficient time to sample conformational changes and intermolecular dynamics. |

| Software | DL_POLY, GROMACS, AMBER | Common software packages for performing molecular dynamics simulations. |

This table provides an example of a typical simulation protocol. The specific force field and simulation length would be chosen based on the research question.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of fluorinated compounds, including perfluoroalkyl iodides, often involves harsh reagents like elemental fluorine or hydrogen fluoride, which are hazardous and require specialized handling. nih.govdovepress.com Industrial processes such as telomerization for producing perfluoroalkyl iodides can also lead to the formation of undesirable byproducts and face challenges like reactor corrosion. googleapis.comgoogle.com Consequently, a major thrust of future research is the development of greener and more sustainable synthetic methodologies.

Key areas of development include:

Photocatalytic and Electrochemical Methods: Visible-light photoredox catalysis and electrochemical fluorination are emerging as powerful, environmentally benign alternatives. nih.govnumberanalytics.com These methods operate under mild conditions and can be powered by renewable energy sources, significantly reducing the environmental footprint of fluorination chemistry. numberanalytics.com They offer pathways that avoid toxic reagents and minimize waste. nih.govnumberanalytics.com

Continuous Flow Chemistry: Continuous flow processes offer a solution to many challenges of scalability. pharmtech.comacsgcipr.org This approach allows for precise control over reaction parameters, enhances safety, and can be easily scaled up by extending the operation time rather than redesigning the entire process, aligning with the principles of green engineering. acsgcipr.org A patented method for the continuous production of perfluoroalkyl iodide telomers using a tubular reactor with a metal catalyst already points towards the industrial applicability of this approach. googleapis.compatsnap.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of the carbon-iodine bond in 1,1,1,2,2-pentafluoro-4-iodobutane makes it a versatile precursor for generating perfluoroalkyl radicals. Future research will continue to explore new ways to activate this bond and harness its reactivity for novel chemical transformations.

Promising research directions include:

Advanced Catalysis: While copper and iron-catalyzed reactions have been developed for the perfluoroalkylation of alkynes, there is significant scope to expand the range of catalysts and substrates. researchgate.netacs.org Exploring different transition metals and ligand systems could lead to more efficient and selective carbon-carbon and carbon-heteroatom bond formations.

Photoredox and Halogen Bond Catalysis: Visible-light-induced photocatalysis has proven effective for generating perfluoroalkyl radicals from their corresponding iodides, enabling the synthesis of complex fluorinated molecules like amides and esters. nih.gov A particularly innovative and sustainable approach involves the activation of perfluoroalkyl iodides through halogen bond interactions with simple, inexpensive bases like potassium hydroxide (B78521) (KOH), which promotes the reaction without the need for costly photo- or transition-metal catalysts. nih.gov

Divergent Synthesis: Photoredox catalysis enables the concept of "switchable divergent synthesis," where by carefully tuning reaction parameters such as solvent or gas pressure, multiple different fluorine-containing products can be generated from the same starting materials. nih.gov Applying this concept to this compound could significantly broaden its synthetic utility and efficiency. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of fluorinated compounds.

Future applications of computational modeling for this compound will likely focus on:

Mechanism Elucidation: DFT calculations can provide deep insights into reaction mechanisms, such as those in photocatalytic cycles or the binding energies of iodide adducts in mass spectrometry. nih.gov This understanding is crucial for optimizing existing reactions and designing new, more efficient synthetic pathways.

Predictive Reactivity: By modeling the electronic properties and bond energies of this compound and its potential reaction intermediates, researchers can predict its reactivity with various substrates and catalysts. This predictive power can guide experimental work, saving time and resources.

Material Design: Computational models can be used to predict the physicochemical properties of novel materials derived from this compound. For example, DFT has been used to investigate the adsorption of per- and polyfluoroalkyl substances (PFAS) on catalyst surfaces, which is vital for designing materials for environmental remediation. bohrium.com This approach can be extended to predict properties relevant to electronics, coatings, and other advanced applications.

Integration in Emerging Technologies and Interdisciplinary Research

The unique properties imparted by the pentafluoroethyl group—such as high thermal stability, chemical resistance, and specific electronic characteristics—make this compound a valuable component for cutting-edge technologies. mdpi.com

Future research will focus on integrating this compound and its derivatives into:

Advanced Materials: Fluorinated compounds are essential for creating high-performance materials. mdpi.com This includes developing specialty coatings for the aerospace and automotive industries, advanced lubricants, and fluoropolymers with exceptional heat and chemical resistance for use in semiconductor manufacturing equipment like tubing, gaskets, and filters. mdpi.comsemi.org

Electronics and Photonics: In the semiconductor industry, fluorinated compounds are critical for processes like photolithography due to their unique surface properties. semi.org Research into new materials derived from this compound could lead to improved high-performance insulating materials or components for imaging sensors and displays. mdpi.comsemi.org

Biomedical and Pharmaceutical Applications: The strategic incorporation of fluorine is a key strategy in drug design to enhance properties like metabolic stability and bioavailability. pharmtech.comacs.org Furthermore, the low natural abundance of fluorine makes its isotopes (¹⁸F and ¹⁹F) excellent probes for medical imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), respectively. acs.orgnih.gov Future work could see derivatives of this compound developed as novel therapeutic agents or as building blocks for advanced imaging probes. acs.orgnih.govconsensus.app

Nanotechnology: The ability of fluorinated segments to self-assemble into well-defined nanostructures is a burgeoning area of research. researchgate.net Thiols derived from perfluoroalkyl iodides are studied intensively for their use in self-assembled monolayers and other nanostructures. researchgate.net This opens possibilities for creating new "smart" materials, sensors, and drug delivery systems. nih.govontosight.ai

Addressing Challenges in Large-Scale Synthesis and Application

Transitioning from laboratory-scale synthesis to industrial production presents several challenges that future research must address to ensure the widespread and cost-effective availability of this compound.

Key challenges and areas for future focus include:

Reaction Control and Safety: Traditional fluorination chemistry is often hazardous, and reaction control is a fundamental challenge at an industrial scale. pharmtech.com Developing robust processes that minimize the use of toxic reagents and prevent runaway reactions is a priority.

Minimizing Byproducts: In telomerization reactions used to produce perfluoroalkyl iodides, the formation of "heavy" or long-chain telomers is a significant issue that complicates purification and reduces the yield of the desired product. google.com Future research into more selective catalysts and reaction conditions, such as the patented method of staged tetrafluoroethylene (B6358150) feed, is needed to optimize production. google.com

Cost-Effectiveness: The cost of starting materials and complex synthetic procedures can limit the large-scale application of fluorinated compounds. dovepress.com Research into more efficient catalytic systems, simplified reaction protocols, and the use of less expensive reagents will be crucial for making this compound and its derivatives more economically viable for a broader range of applications. acs.org

Environmental Persistence: As with many highly fluorinated compounds, the environmental persistence of this compound and its derivatives is a consideration. ontosight.ainih.gov Future research should adopt a "benign-by-design" approach, creating effective compounds that are also engineered for eventual degradation to mitigate long-term environmental impact. rsc.org The development of efficient degradation methods, such as UV/sulfite systems enhanced with iodide, is a parallel and vital area of research. nih.govsnexplores.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,1,1,2,2-Pentafluoro-4-iodobutane in laboratory settings?

- Methodological Answer : Due to its classification as a UN 6.1 toxic liquid, researchers must use PPE (gloves, goggles, lab coats) and operate in a fume hood. Avoid skin contact and inhalation by ensuring proper ventilation. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Emergency protocols include rinsing affected areas with water and seeking medical attention for exposure .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer : A common synthesis involves refluxing 1-methylimidazole with this compound in acetonitrile under argon, followed by precipitation with diethyl ether. Purity (≥97%) is achieved via distillation or column chromatography. Alternative routes may involve fluorination or iodination of precursor alkanes, though specific conditions require optimization .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorinated and proton environments.

- GC-MS : To assess purity and detect volatile byproducts.

- Refractometry : Measure refractive index (n/D = 1.391) for consistency checks.

Physical properties (density: 1.936 g/mL, boiling point: 100–101°C) should align with literature values .

Advanced Research Questions

Q. How can thermodynamic properties of this compound be evaluated for plasma process applications?

- Methodological Answer : Calorimetry and vapor pressure measurements are critical for determining enthalpy of vaporization and phase behavior. Computational modeling (e.g., DFT) can predict reactivity in plasma environments. Experimental validation via mass spectrometry monitors decomposition products under high-energy conditions .

Q. What strategies resolve contradictions in reported physical property data (e.g., boiling point)?

- Methodological Answer : Cross-reference peer-reviewed studies and validate via replication. For example, discrepancies in boiling points may arise from impurities; thus, redistillation and purity verification (≥98%) are essential. Collaborative data-sharing platforms (e.g., Pharos Project) provide aggregated datasets for comparison .

Q. How can reaction mechanisms involving this compound in ionic liquid synthesis be elucidated?

- Methodological Answer : Kinetic studies using stopped-flow NMR or time-resolved FTIR track intermediate formation. Isotopic labeling ( or ) aids in mapping bond cleavage pathways. Computational simulations (MD/DFT) model transition states, while X-ray crystallography confirms product structures .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

- Methodological Answer : Lab-scale adsorption tests (e.g., activated carbon beds) simulate environmental retention. GC-MS identifies breakdown products like I or HI. Accelerated degradation studies under UV/ozone exposure quantify half-lives. Field studies monitor bioaccumulation in aquatic systems via LC-MS/MS .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.